molecular formula C15H11Cl B14555535 1-Chloro-4-(3-phenylprop-2-yn-1-yl)benzene CAS No. 61692-86-2

1-Chloro-4-(3-phenylprop-2-yn-1-yl)benzene

Cat. No.: B14555535
CAS No.: 61692-86-2
M. Wt: 226.70 g/mol
InChI Key: FLNABHXOPPRNIX-UHFFFAOYSA-N
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Description

1-Chloro-4-(3-phenylprop-2-yn-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a 3-phenylprop-2-yn-1-yl group. This compound is of interest due to its unique structure, which combines aromatic and alkyne functionalities, making it a versatile intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-(3-phenylprop-2-yn-1-yl)benzene can be synthesized through several methods. One common approach involves the alkylation of 1-chloro-4-iodobenzene with 3-phenylprop-2-yn-1-yl bromide in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction typically occurs under mild conditions, with the palladium catalyst facilitating the coupling of the alkyne and aryl halide.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the process, allowing for better control over reaction parameters and reducing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(3-phenylprop-2-yn-1-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new C-N or C-S bonds.

    Cycloaddition Reactions: The alkyne group can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic compounds.

    Oxidation and Reduction Reactions: The alkyne group can be oxidized to form diketones or reduced to form alkanes.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium amide (NaNH2) or thiourea, typically conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Cycloaddition Reactions: These reactions often require a dienophile and a catalyst, such as a Lewis acid, to proceed efficiently.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

Major Products Formed:

    Substitution Reactions: Products include 1-amino-4-(3-phenylprop-2-yn-1-yl)benzene and 1-thio-4-(3-phenylprop-2-yn-1-yl)benzene.

    Cycloaddition Reactions: Products include various cyclic compounds depending on the dienophile used.

    Oxidation and Reduction Reactions: Products include diketones and alkanes, respectively.

Scientific Research Applications

1-Chloro-4-(3-phenylprop-2-yn-1-yl)benzene has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Research explores its potential as a precursor for the synthesis of anti-cancer and anti-inflammatory drugs.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-chloro-4-(3-phenylprop-2-yn-1-yl)benzene involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, inhibiting their activity or altering their function.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

  • 1-Chloro-4-(prop-2-yn-1-yloxy)benzene
  • 1-Bromo-4-(3-phenylprop-2-yn-1-yl)benzene
  • 1-Iodo-4-(3-phenylprop-2-yn-1-yl)benzene

Comparison: 1-Chloro-4-(3-phenylprop-2-yn-1-yl)benzene is unique due to the presence of both a chlorine atom and a phenylprop-2-yn-1-yl group, which imparts distinct reactivity and stability. Compared to its bromo and iodo analogs, the chloro compound is less reactive in nucleophilic substitution reactions but more stable under various reaction conditions. The presence of the alkyne group also allows for unique cycloaddition reactions not possible with other similar compounds.

Properties

CAS No.

61692-86-2

Molecular Formula

C15H11Cl

Molecular Weight

226.70 g/mol

IUPAC Name

1-chloro-4-(3-phenylprop-2-ynyl)benzene

InChI

InChI=1S/C15H11Cl/c16-15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,8H2

InChI Key

FLNABHXOPPRNIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CCC2=CC=C(C=C2)Cl

Origin of Product

United States

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